molecular formula C6H14ClNO2 B12441018 3-Methoxyoxan-4-amine hydrochloride

3-Methoxyoxan-4-amine hydrochloride

Cat. No.: B12441018
M. Wt: 167.63 g/mol
InChI Key: DMWZYPXYPVHLOG-UHFFFAOYSA-N
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Description

3-Methoxyoxan-4-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of oxan-4-amine, where a methoxy group is attached to the third carbon of the oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Methoxyoxan-4-amine hydrochloride typically involves the reaction of oxan-4-amine with methanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a cascade one-pot method. This method involves the reaction of sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate in a water phase. This process is environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyoxan-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of oxan-4-amine, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methoxyoxan-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxyoxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to block abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylases. This disruption of the BER pathway increases the amount of cytotoxic adducts, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxyoxan-4-amine hydrochloride is unique due to its specific structure, which combines the properties of both methoxy and oxane groups. This unique combination allows it to interact with a variety of molecular targets and pathways, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

3-methoxyoxan-4-amine;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H

InChI Key

DMWZYPXYPVHLOG-UHFFFAOYSA-N

Canonical SMILES

COC1COCCC1N.Cl

Origin of Product

United States

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